6-Chloro-2-fluoro-3-methoxyphenol

説明

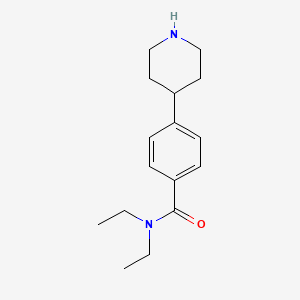

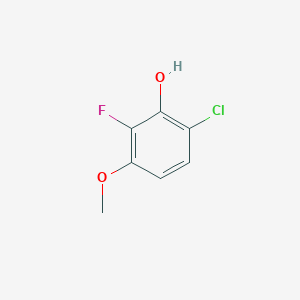

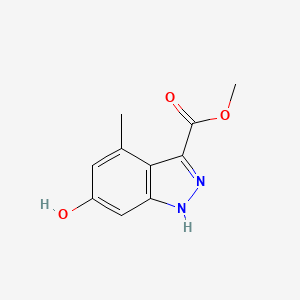

6-Chloro-2-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 g/mol .

Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoro-3-methoxyphenol is1S/C7H6ClFO2/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3,10H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methoxyphenol is a solid compound . It has a molecular weight of 176.57 g/mol .科学的研究の応用

General Applications of m-Aryloxy Phenols

Scientific Field

Application Summary

m-Aryloxy phenols, a group that includes 6-Chloro-2-fluoro-3-methoxyphenol, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application

The specific methods of application can vary depending on the industry and the specific use case. However, they are generally incorporated into the materials (like plastics, adhesives, and coatings) during the manufacturing process to enhance their properties .

Results or Outcomes

The incorporation of m-aryloxy phenols into materials can significantly improve their thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile

Scientific Field

Application Summary

6-Chloro-2-fluoro-3-methoxyphenol can be used as a starting material in the synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile .

Methods of Application

The synthesis involves a reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in NMP and potassium carbonate in the first step, followed by demethylation using BBr3 in DCM in the second step .

Results or Outcomes

The outcome of this synthesis is the compound 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile .

Synthesis of Bioactive Natural Products and Conducting Polymers

Scientific Field

Organic Chemistry, Material Science

Application Summary

Phenol derivatives, including m-aryloxy phenols, have high potential for synthesizing bioactive natural products and conducting polymers . These compounds can be used to create materials with specific properties, such as improved thermal stability or flame resistance .

Methods of Application

Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . The specific methods can vary depending on the desired product.

Results or Outcomes

The synthesis of bioactive natural products and conducting polymers using phenol derivatives can lead to materials with improved properties . The specific results can vary depending on the synthesis method and the desired product .

Preparation of Complex m-Aryloxy Phenols

Application Summary

Innovative synthetic methods have been developed for the preparation of complex m-aryloxy phenols . These methods allow for the preparation of m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .

Methods of Application

The synthesis involves various reactions, including hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

Results or Outcomes

The outcome of this synthesis is the creation of complex m-aryloxy phenols with functional groups . These compounds can be used in various applications, including the production of plastics, adhesives, and coatings .

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P280 (Wear protective gloves/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

6-chloro-2-fluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBJWCVCQBLADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-fluoro-3-methoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

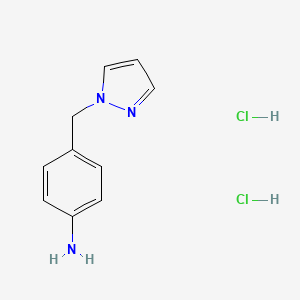

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)

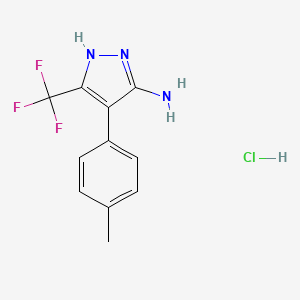

![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)

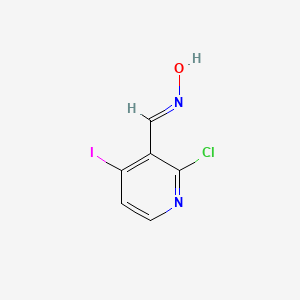

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)

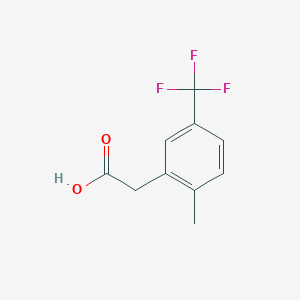

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)